2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

PIKfyve enzymatic IC50 ADP-Glo kinase assay

Research on PIKfyve-dependent autophagy and endolysosomal trafficking often suffers from tool compound polypharmacology. This phenoxy-propanamide inhibitor (CAS 1396801-31-2) offers an orthogonal chemotype with an IC50 of 32 nM, ideal for distinguishing on-target effects from off-target liabilities of Apilimod. - Intermediate potency enables partial PIKfyve inhibition, avoiding lysosomal collapse. - >312-fold selectivity over PPM1A phosphatase minimizes confounding signaling effects. - Ideal SAR reference point within a 21-compound panel (1-10,000 nM IC50 range).

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1396801-31-2
Cat. No. B2692447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
CAS1396801-31-2
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2/c1-15(25-17-5-3-2-4-6-17)19(24)22-13-16-7-11-23(12-8-16)18-14-20-9-10-21-18/h2-6,9-10,14-16H,7-8,11-13H2,1H3,(H,22,24)
InChIKeyVILGGKCCGKDWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PIKfyve Inhibitor (2-Phenoxy-propanamide) Overview


2-Phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic small-molecule inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase regulating endolysosomal trafficking and autophagy [1]. It is disclosed in patent applications US20240016810, US20240150358, and US20240208964 as part of a series of PIKfyve inhibitors under investigation for neurological disorders including ALS and frontotemporal dementia [2]. In biochemical ADP-Glo kinase assays, it inhibits PIKfyve with an IC50 of 32 nM [3].

PIKfyve lipid kinase pathway inhibition study fit
Endolysosomal trafficking and autophagy research
Research tool compound for neurodegeneration model studies

Why Generic PIKfyve Inhibitor Substitution Fails


PIKfyve inhibitors span diverse chemotypes — pyrimidine-based (YM201636), triazine-based (Apilimod/APY0201), and the phenoxy-propanamide series to which this compound belongs — each with distinct selectivity fingerprints, off-target liabilities, and physicochemical properties [1]. Within a single patent family (US20240016810), PIKfyve IC50 values vary over 200-fold (1 nM to >10,000 nM), demonstrating that even structurally related congeners cannot be assumed interchangeable for cellular or in vivo target engagement [2]. Procurement of a specific research compound ensures the precise selectivity window and potency tier required for reproducible experimental outcomes.

Chemotype selectivity

PIKfyve inhibitor chemotypes (phenoxy-propanamide vs. triazine vs. pyrimidine) carry distinct selectivity fingerprints that may not transfer.

Potency variability

Even within the same patent series, PIKfyve IC50 values span >200-fold; a structurally similar congener may exhibit substantially different target engagement.

Target engagement context

Cellular or in vivo pharmacology cannot be inferred from enzymatic IC50 alone; selectivity and physicochemical properties vary by compound.

Quantitative Evidence vs. PIKfyve Comparators


PIKfyve IC50 Potency Tiering

In the identical biochemical PIKfyve ADP-Glo assay format run by Carna Biosciences, this compound (CAS 1396801-31-2, corresponding to US20240016810 Compound TABLE 16.15) achieves an IC50 of 32 nM [1]. This places it in an intermediate potency tier: 32-fold weaker than the patent series' most potent congener (Compound TABLE 16.2, BDBM50590929, IC50 = 1 nM) [2], yet 7.2-fold more potent than Compound TABLE 16.5 (BDBM645392, IC50 = 230 nM) [3] and >300-fold more potent than the weak inhibitor Compound TABLE 16.21 (BDBM645408, IC50 = 10,000 nM) [4]. Intermediate-potency PIKfyve inhibitors are often preferred for studying graded pathway modulation where complete target suppression may confound phenotypic interpretation.

PIKfyve IC50 Tier
Head-to-head
32 nM
vs. 1 nM (Table 16.2), 230 nM (Table 16.5), 10,000 nM (Table 16.21)
Intermediate potency tier for graded pathway modulation studies
Same Carna ADP-Glo assay platform
PIKfyve enzymatic IC50 ADP-Glo kinase assay potency tiering

Phenoxy-Propanamide Scaffold vs. Apilimod and APY0201

This compound features a phenoxy-propanamide moiety linked via a methylene bridge to a pyrazin-2-yl-piperidine core, representing a structurally distinct chemotype from the triazine-based Apilimod (STA-5326) and the pyrimidine-based APY0201 and YM201636 [1]. Apilimod inhibits PIKfyve with IC50 = 3 nM in the same Carna ADP-Glo assay [2], while YM201636 has a reported IC50 of 33 nM . The divergent core scaffolds are likely to confer different kinase selectivity profiles; Apilimod is known to inhibit ITPK1 and LOK at concentrations near its PIKfyve IC50, whereas the phenoxy-propanamide series has not been profiled for those specific off-targets, presenting a distinct selectivity risk/benefit profile [3]. Scaffold-based chemical differentiation is critical for target deconvolution studies and chemical probe development.

Scaffold vs. Apilimod
Context-dependent
Phenoxy-propanamide
vs. triazine (Apilimod, 3 nM), pyrimidine (YM201636, 33 nM)
Orthogonal chemotype for target deconvolution studies
Scaffold-specific off-target profiles may differ
chemotype differentiation phenoxy-propanamide scaffold selectivity PIKfyve inhibitor classification

PPM1A Phosphatase Selectivity

In a cross-target selectivity assessment, this compound shows negligible inhibition of recombinant human protein phosphatase PPM1A with an IC50 of 10,000 nM [1], representing a >312-fold selectivity window over its PIKfyve IC50 of 32 nM [2]. PPM1A is a Mn²⁺/Mg²⁺-dependent serine/threonine phosphatase involved in stress response and TGF-β signaling; exclusion of phosphatase activity is notable because several kinase inhibitor scaffolds exhibit unintended phosphatase cross-reactivity that complicates cellular phenotype interpretation. Comparable selectivity data against phosphatases for Apilimod or YM201636 are not uniformly reported in the same assay format, making this a procurement-relevant differentiation point.

PPM1A Selectivity
Context-dependent
312-fold selectivity
PIKfyve IC50 32 nM vs. PPM1A IC50 10,000 nM
Low phosphatase cross-reactivity context
Recombinant PPM1A, pNPP substrate
PPM1A phosphatase selectivity off-target profiling kinase vs. phosphatase

Patent SAR Position in Compound Series

Within US20240016810 TABLE 16, this compound is one of 21 structurally characterized PIKfyve inhibitors with IC50 values spanning four orders of magnitude (1 nM to 10,000 nM) [1]. The disclosed SAR reveals that modifications to the pyrazine substitution pattern, piperidine linker length, and phenoxy group identity profoundly alter potency. This compound's specific combination — phenoxy group, propanamide linker, pyrazin-2-yl substitution — yields the intermediate 32 nM IC50. The availability of both more potent (1 nM, TABLE 16.2) and less potent (230 nM, TABLE 16.5; 550 nM, TABLE 16.x) congeners within the same series allows systematic SAR studies where this compound serves as a reference point for understanding the contribution of the phenoxy substituent to potency and selectivity [2]. This positional SAR context is absent for standalone PIKfyve inhibitors like YM201636, which lack a publicly disclosed analog series with comparable biochemical annotation.

SAR Series Position
Class-level
Table 16.15 of 21
Uniform Carna ADP-Glo assay; IC50 32 nM
Enables matched-pair comparator selection within annotated series
Potency range 1–10,000 nM across series
structure-activity relationship patent SAR lead optimization chemical series

SGC-PIKFYVE-1 Orthogonal Probe Comparison

SGC-PIKFYVE-1, a well-characterized chemical probe, inhibits PIKfyve with an enzymatic IC50 of 6.9 nM and a cellular NanoBRET IC50 of 4.0 nM [1]. This compound (CAS 1396801-31-2) is 4.6-fold less potent enzymatically (32 nM vs. 6.9 nM) and belongs to a completely unrelated chemical scaffold [2]. In chemical biology best practice, orthogonal probes with different chemotypes and potency tiers are recommended to confirm that observed phenotypes are target-specific rather than compound-specific [3]. This compound's intermediate potency and distinct structure make it suitable as an orthogonal tool compound alongside SGC-PIKFYVE-1 for PIKfyve target validation studies, where concordant results across two structurally unrelated inhibitors strengthen the case for on-target mechanism.

vs. SGC-PIKFYVE-1
Context-dependent
32 nM vs. 6.9 nM
Structurally unrelated scaffold
Orthogonal probe pair for target validation
Per chemical probe guidelines (Arrowsmith et al.)
chemical probe SGC-PIKFYVE-1 orthogonal validation NanoBRET

Research Application Scenarios


SAR Reference for PIKfyve Inhibitor Series

Given its defined position as Compound TABLE 16.15 within a 21-compound PIKfyve inhibitor map with uniform IC50 data (1–10,000 nM range), this compound serves as an ideal reference point for medicinal chemistry SAR exploration [1]. By procuring this compound alongside its more potent (TABLE 16.2, 1 nM) and less potent (TABLE 16.5, 230 nM) congeners, research teams can systematically interrogate the contribution of the phenoxy substituent and linker geometry to PIKfyve inhibition without cross-assay variability [2].

Graded PIKfyve Modulation for Autophagy Studies

The 32 nM IC50 places this compound in an intermediate potency tier, enabling partial rather than complete PIKfyve inhibition. This is particularly relevant for autophagy and lysosomal biology studies where complete target suppression (achievable with 1–3 nM inhibitors such as Apilimod or compound TABLE 16.2) may cause confounding lysosomal collapse, whereas insufficient inhibition (>200 nM) may yield no observable phenotype [1]. The compound's >312-fold selectivity over the phosphatase PPM1A further reduces the risk of phosphatase-mediated off-target effects in cellular signaling readouts [3].

Orthogonal Probe for PIKfyve Validation with SGC-PIKFYVE-1

This compound's structurally unrelated phenoxy-propanamide scaffold, combined with its 4.6-fold weaker enzymatic potency relative to the reference probe SGC-PIKFYVE-1 (32 nM vs. 6.9 nM), makes it a suitable orthogonal tool for confirming PIKfyve-dependent phenotypes [1]. Concordant biological effects from two structurally distinct inhibitors with different potency tiers provide robust evidence of on-target mechanism, in accordance with consensus chemical probe guidelines [2].

Apilimod Comparator for Neurodegeneration Studies

Apilimod (IC50 = 3 nM) is a widely used PIKfyve inhibitor with known ancillary pharmacology (ITPK1/LOK inhibition). This compound provides a structurally distinct alternative with 10.7-fold lower PIKfyve potency but potentially different off-target profile, useful for distinguishing PIKfyve-specific effects from Apilimod's polypharmacology in cellular models of TDP-43 aggregation, a pathological hallmark of ALS and frontotemporal dementia [1]. The patent context (US20240016810) discloses the intended therapeutic application in neurological disorders, further supporting its relevance for neurodegeneration research [2].

Application
Selection Property
Validation Focus
SAR Reference for PIKfyve Series
Position within annotated analog series with uniform potency data
Matched-pair comparator selection without cross-assay variability
Graded PIKfyve Modulation Studies
Intermediate enzymatic potency tier enabling partial target engagement
Autophagy and lysosomal phenotype interpretation without confounding complete suppression
Orthogonal Probe with SGC-PIKFYVE-1
Structurally unrelated scaffold and distinct potency tier
On-target mechanism confirmation per chemical probe guidelines
Apilimod Comparator for Neurodegeneration Models
Distinct scaffold with differentiated off-target profile context
PIKfyve-specific phenotype interpretation in TDP-43 aggregation models
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